![molecular formula C7H3Cl2N3O2 B13126123 7,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B13126123.png)
7,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione is a heterocyclic compound that features a pyrido[2,3-b]pyrazine core with two chlorine atoms at the 7 and 8 positions and a dione functionality at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione typically involves the chlorination of pyrido[2,3-b]pyrazine derivatives. One common method includes the reaction of pyrido[2,3-b]pyrazine with chlorine gas under controlled conditions to introduce the chlorine atoms at the desired positions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-chlorination and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar chlorination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
7,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The dione functionality can be reduced to form corresponding diols.
Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of 7,8-diaminopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione.
Reduction: Formation of 7,8-dichloropyrido[2,3-b]pyrazine-2,3-diol.
Oxidation: Formation of 7,8-dichloropyrido[2,3-b]pyrazine-2,3-dicarboxylic acid.
Scientific Research Applications
Chemistry
In chemistry, 7,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its derivatives have shown promise in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. They have been explored as potential treatments for cancer, bacterial infections, and inflammatory diseases due to their ability to interact with biological targets.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its stability and reactivity make it suitable for use in the production of polymers, coatings, and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 7,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives may act as competitive inhibitors of enzymes by binding to the active site and preventing substrate access. The molecular targets and pathways involved vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-2,3-dichloropyrido[2,3-b]pyrazine
- 6,8-Dichloropyrido[2,3-b]pyrazine
- 3-Methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine
Uniqueness
7,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione is unique due to its specific substitution pattern and functional groups. The presence of chlorine atoms at the 7 and 8 positions, along with the dione functionality, provides distinct reactivity and potential for diverse applications. Compared to similar compounds, it offers a balance of stability and reactivity that is advantageous in both synthetic and applied contexts.
Properties
Molecular Formula |
C7H3Cl2N3O2 |
|---|---|
Molecular Weight |
232.02 g/mol |
IUPAC Name |
7,8-dichloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione |
InChI |
InChI=1S/C7H3Cl2N3O2/c8-2-1-10-5-4(3(2)9)11-6(13)7(14)12-5/h1H,(H,11,13)(H,10,12,14) |
InChI Key |
UOUKUQNWCKDDJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C2C(=N1)NC(=O)C(=O)N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Ethyl-2,3-dihydro-[2,3'-bipyridine]-4,4'(1H,1'H)-dione](/img/structure/B13126046.png)
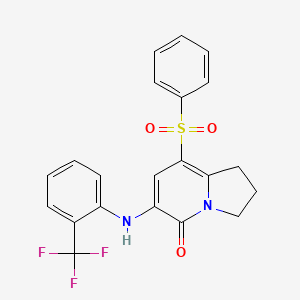


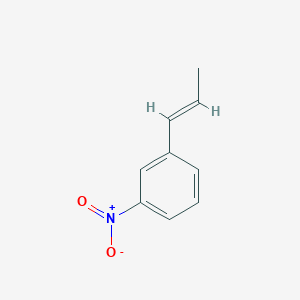

![6-Chloro-[3,4'-bipyridine]-5-carbonitrile](/img/structure/B13126074.png)
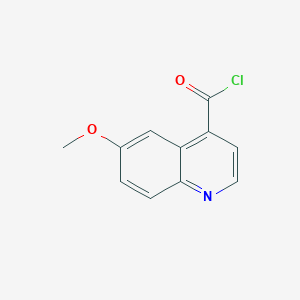

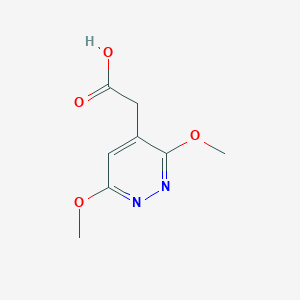
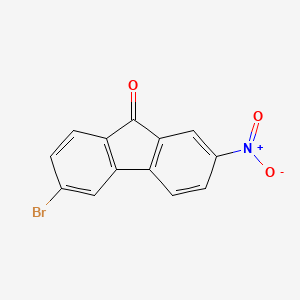
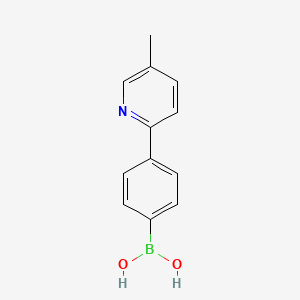

![3-Chloro-2-{[(e)-(3,4-dichlorophenyl)methylidene]amino}-9h-fluoren-9-ol](/img/structure/B13126120.png)
